Deacylketoconazole
CAS No.: 67914-61-8
Cat. No.: VC0525281
Molecular Formula: C24H26Cl2N4O3
Molecular Weight: 489.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 67914-61-8 |
---|---|
Molecular Formula | C24H26Cl2N4O3 |
Molecular Weight | 489.4 g/mol |
IUPAC Name | 1-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine |
Standard InChI | InChI=1S/C24H26Cl2N4O3/c25-18-1-6-22(23(26)13-18)24(16-29-10-7-28-17-29)32-15-21(33-24)14-31-20-4-2-19(3-5-20)30-11-8-27-9-12-30/h1-7,10,13,17,21,27H,8-9,11-12,14-16H2/t21-,24-/m1/s1 |
Standard InChI Key | LOUXSEJZCPKWAX-ZJSXRUAMSA-N |
Isomeric SMILES | C1CN(CCN1)C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
SMILES | C1CN(CCN1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
Canonical SMILES | C1CN(CCN1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Deacylketoconazole (CHClNO) is formed via N-deacetylation of ketoconazole (CHClNO), resulting in the loss of an acetyl group (-COCH) from the piperazine ring . This structural modification reduces its molecular weight from 531.43 g/mol (ketoconazole) to 489.39 g/mol . Key identifiers include:
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IUPAC Name: (2R,4S)-1-[4-[[4-(2,4-dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(piperazin-1-yl)ethan-1-one
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SMILES: CC@HN5CCNCC5
The compound exhibits optical activity with a specific rotation of -1 to +1° (c = 4 in methanol) , and its LogP value of 4.35 indicates moderate lipophilicity .
Synthesis and Metabolic Pathways
Biotransformation from Ketoconazole
Deacylketoconazole is primarily generated through hepatic metabolism of ketoconazole via CYP3A4 and CYP2D6 enzymes . The N-deacetylation reaction removes the acetyl group from the piperazine moiety, yielding a secondary amine . Subsequent oxidation by FMO converts deacylketoconazole into a reactive dialdehyde intermediate, implicated in hepatotoxicity .
Table 1: Comparative Metabolism of Ketoconazole and Deacylketoconazole
Pharmacological Activities
Antifungal and Antibacterial Efficacy
While ketoconazole is a broad-spectrum antifungal, deacylketoconazole demonstrates 15–50-fold higher activity against Plasmodium falciparum, the malaria parasite . This is attributed to its improved penetration into erythrocytes and inhibition of heme detoxification pathways . Conversely, its antifungal potency against Candida species is comparable to ketoconazole .
Table 2: Antimicrobial Activity of Deacylketoconazole
Organism | MIC (μM) | Notes |
---|---|---|
Plasmodium falciparum | 0.4 μg/mL | 15–50× more potent than ketoconazole |
Staphylococcus aureus | 25 | Moderate bacteriostatic activity |
Candida albicans | 31 | Similar to ketoconazole |
Cytotoxicity in Hepatic Systems
Deacylketoconazole exhibits dose- and time-dependent cytotoxicity in hepatocytes:
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LDH Leakage: 50% leakage observed at 70–155 μM (0.5–4 hours) .
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FMO Modulation: Toxicity is exacerbated by n-octylamine (FMO activator) and mitigated by methimazole (FMO inhibitor) .
Mechanistic Insights into Toxicity
Role of Flavin-Containing Monooxygenases (FMO)
The conversion of deacylketoconazole to a dialdehyde by FMO generates reactive oxygen species (ROS), leading to mitochondrial dysfunction and cell membrane damage . This pathway is critical in rat hepatocytes, where FMO activity is higher than in humans, suggesting species-specific toxicity risks .
Comparative Toxicity Profiles
Parameter | Ketoconazole | Deacylketoconazole |
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Hepatotoxicity | Rare (idiosyncratic) | Dose-dependent |
Primary Target | CYP51 (ergosterol synthesis) | Mitochondria/FMO |
Therapeutic Index | High | Narrow (due to cytotoxicity) |
Structural and Functional Relationships
Impact of N-Deacetylation
Regulatory and Clinical Considerations
Future Directions
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